![molecular formula C22H25FN2O B7501162 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone, also known as LY-294,002 hydrochloride, is a selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is an important enzyme involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K by LY-294,002 hydrochloride has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用机制
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride selectively inhibits the activity of PI3K by binding to its ATP-binding site. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to induce cell death and inhibit tumor growth in various types of cancer. In addition, it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases. 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride is a highly selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various cellular processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which should be taken into consideration when interpreting the results.
List of
未来方向
1. Combination therapy: 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to enhance the efficacy of other anticancer agents such as chemotherapy and radiation therapy. Future studies could investigate the potential of combination therapy with 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride and other agents in cancer treatment.
2. Targeting specific PI3K isoforms: There are several isoforms of PI3K, each with distinct functions and expression patterns. Future studies could investigate the potential of targeting specific PI3K isoforms with selective inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride.
3. Development of new PI3K inhibitors: Despite its potency and selectivity, 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has some limitations such as poor solubility and bioavailability. Future studies could focus on developing new PI3K inhibitors with improved pharmacokinetic properties.
4. Mechanisms of resistance: Resistance to PI3K inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride can develop in cancer cells. Future studies could investigate the mechanisms of resistance and develop strategies to overcome it.
5. Other therapeutic applications: In addition to cancer and inflammation, PI3K is involved in various other diseases such as diabetes and cardiovascular diseases. Future studies could investigate the potential of PI3K inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride in these diseases.
合成方法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride involves several steps, including the reaction of 4-fluorobenzylamine with 2-cyclohexen-1-one to form 4-fluorobenzylidene-2-cyclohexen-1-one, followed by the reaction of this intermediate with piperidine to form 1-(4-fluorobenzyl)-4-piperidinone. The final step involves the reaction of 1-(4-fluorobenzyl)-4-piperidinone with 3,4-dihydroquinoline in the presence of sodium borohydride to form 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride.
科学研究应用
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, PI3K is often overactivated, leading to increased cell proliferation and survival. The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to induce cell death and inhibit tumor growth in various types of cancer, including breast, lung, and prostate cancer.
In inflammation, PI3K plays a crucial role in the activation of immune cells and the production of inflammatory cytokines. The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to reduce inflammation and improve outcomes in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-20-9-7-17(8-10-20)16-24-14-11-19(12-15-24)22(26)25-13-3-5-18-4-1-2-6-21(18)25/h1-2,4,6-10,19H,3,5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYENLEXRQMQWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

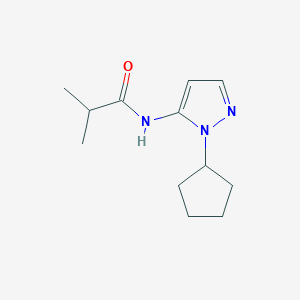

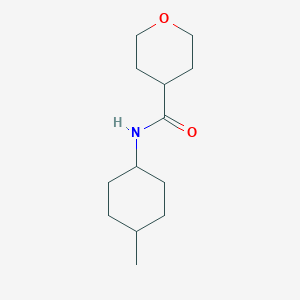
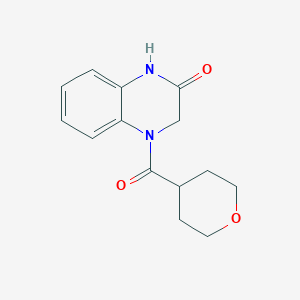
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
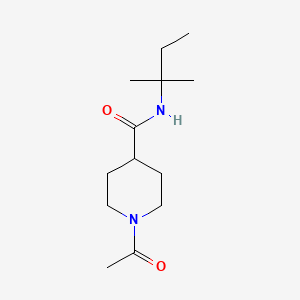
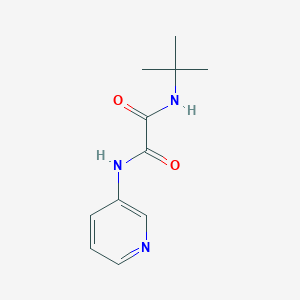
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
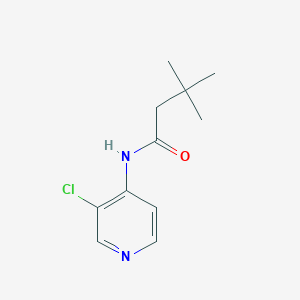
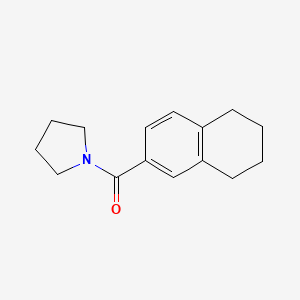

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)